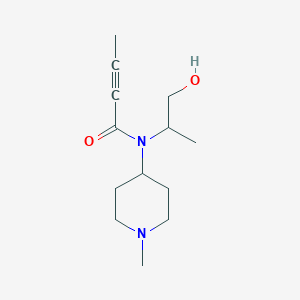

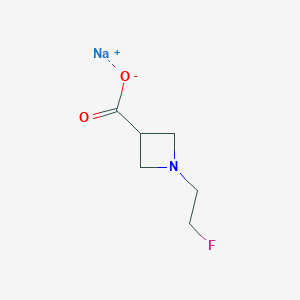

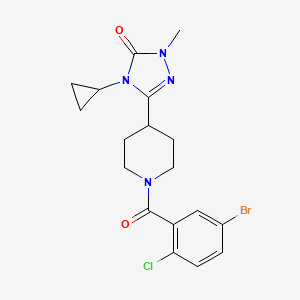

![molecular formula C19H18N6O2S B2552590 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-77-4](/img/structure/B2552590.png)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, paper describes the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to form N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. This suggests that the synthesis of the compound may involve similar cyclization and oxidation steps.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, paper discusses the molecular structure of a related compound, where the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lies in one plane. This indicates that the compound may also exhibit a planar structure in part of its molecular system, which could be confirmed by X-ray crystallography or similar techniques.

Chemical Reactions Analysis

The chemical reactions involving the compound are not detailed in the provided papers. However, the synthesis of related compounds often involves cyclization and coordination with metal ions, as seen in paper , where the derivatives coordinate with copper(II) ions to form stable complexes. This suggests that the compound may also participate in coordination chemistry and potentially form metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not described in the provided papers. However, the cytotoxic activity of similar compounds has been evaluated, as in paper , where the synthesized derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines. This implies that the compound may also possess biological activity, which could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity of Related Compounds

Research on heterocyclic compounds similar in structure to the specified compound has shown potential in antitubercular activity. For instance, modifications to the isoniazid structure, incorporating heteroaromatic moieties, have demonstrated efficacy against Mycobacterium tuberculosis. Specifically, derivatives evaluated for their antitubercular properties have displayed significant activity, suggesting a potential area of application for similarly structured compounds (M. Asif, 2014).

Role in Kinase Inhibition

The pyrazolo[4,3-c]pyridine moiety, a core part of the compound's structure, has been extensively utilized in the development of kinase inhibitors. These molecules play a crucial role in modulating various cellular processes, making them targets for therapeutic intervention in diseases like cancer. Pyrazolo[3,4-b]pyridine, a related structure, has shown versatility in interacting with kinases via multiple binding modes, indicating the potential utility of the compound for similar applications (Steve Wenglowsky, 2013).

Pharmacological Profile Enhancement

Stereochemistry plays a significant role in the pharmacological profile of compounds. Research on structural analogs based on similar pharmacophores has identified the importance of stereochemical configuration in enhancing biological properties. This suggests that further exploration into the stereochemistry of the compound could lead to improved pharmacological profiles, particularly in central nervous system (CNS) agents (G. Veinberg et al., 2015).

CNS Acting Drugs Potential

Functional chemical groups within the specified compound's structure, like heterocycles containing nitrogen, sulfur, and oxygen, have been identified as promising leads for the synthesis of novel CNS acting drugs. This highlights another potential research application for the compound, exploring its effects on the central nervous system (S. Saganuwan, 2017).

Wirkmechanismus

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for the survival of microorganisms.

Mode of Action

It’s known that similar 1,3,4-thiadiazole derivatives interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and growth of microorganisms.

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-3-9-24-10-14(17(26)20-19-22-21-12(2)28-19)16-15(11-24)18(27)25(23-16)13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMBKAUASKUWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

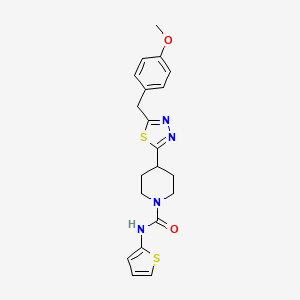

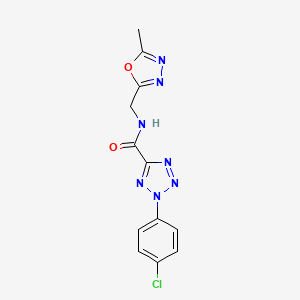

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)

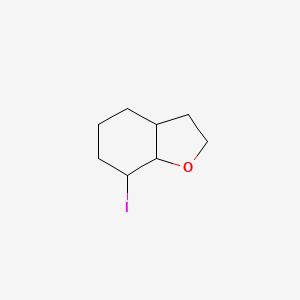

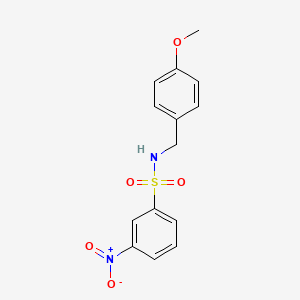

![2-[4-(2,2-Difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2552514.png)

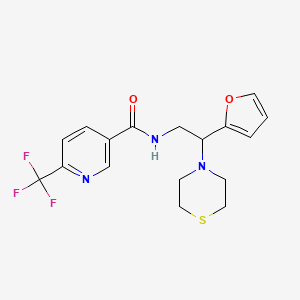

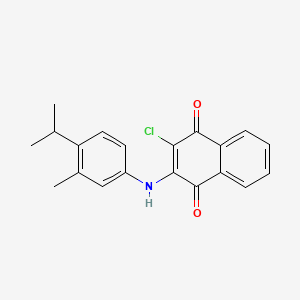

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2552525.png)

![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)